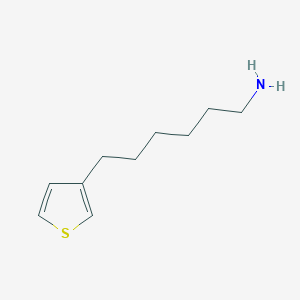

6-(Thiophen-3-yl)hexan-1-amine

Description

6-(Thiophen-3-yl)hexan-1-amine is a primary amine featuring a hexyl chain linked to a thiophen-3-yl group. Its molecular formula is C₁₀H₁₇NS, with a molecular weight of 183.32 g/mol. The compound combines the aromatic electronic properties of thiophene with the flexibility of a hexylamine chain, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its amine group enables nucleophilic reactions, while the thiophene ring contributes to π-π interactions and stability .

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

6-thiophen-3-ylhexan-1-amine |

InChI |

InChI=1S/C10H17NS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7,11H2 |

InChI Key |

XWTMMPVTDWMNMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)hexan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

Attachment of the Hexyl Chain: The hexyl chain can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with a thiophene derivative.

Introduction of the Amine Group: The final step involves the conversion of the terminal functional group to an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines, tertiary amines.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

6-(Thiophen-3-yl)hexan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Varying Thiophene Substitution

The position of the thiophene substitution significantly influences reactivity and biological interactions.

| Compound Name | Molecular Formula | Key Features | Similarity Index | Reference |

|---|---|---|---|---|

| 6-(Thiophen-3-yl)hexan-1-amine | C₁₀H₁₇NS | Thiophen-3-yl substitution; primary amine at C1 position | 1.00 | |

| 1-(Thiophen-2-yl)hexan-1-amine | C₁₀H₁₇NS | Thiophen-2-yl substitution; altered electronic properties | 0.98 | |

| 1-(Thiophen-3-yl)ethanamine | C₆H₉NS | Shorter ethyl chain; reduced lipophilicity | 0.85 | |

| N-(Thiophen-3-ylmethyl)hexan-1-amine | C₁₁H₁₉NS | Thiophen-3-ylmethyl group; secondary amine structure | 0.90 |

Key Findings :

- Chain Length: Longer alkyl chains (e.g., hexyl vs.

Functional Group Variations

Modifications to the amine group or adjacent functional groups alter reactivity and applications.

Key Findings :

- Amine Position : The primary amine in this compound exhibits higher reactivity in acylation and alkylation reactions compared to its C2-secondary amine analog .

- Heterocyclic Additions : Incorporation of pyrrole (as in ) introduces electrochromic functionality, expanding applications into materials science .

Key Findings :

- Thiophene vs.

- Chain Length : Hexylamine derivatives generally show prolonged biological activity due to slower metabolic degradation compared to shorter-chain analogs like ethanamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.